[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid
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Overview
Description
The compound “[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Information such as melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Anti-inflammatory Activity
Oxadiazole derivatives have been reported to exhibit significant anti-inflammatory properties . The presence of specific substituents can enhance this activity, making these compounds potential candidates for the development of new anti-inflammatory drugs .
Antimicrobial and Antifungal Uses
These compounds also show promise in antimicrobial and antifungal applications due to their ability to inhibit the growth of various bacterial and fungal strains .
Antiviral Properties
Some oxadiazole derivatives have been found to possess antiviral activities , which could be explored for the treatment of viral infections .
Analgesic Effects
The analgesic (pain-relieving) effects of oxadiazole derivatives make them interesting targets for pharmaceutical research aimed at developing new pain management solutions .
Antiepileptic Potential
Certain derivatives have shown affinity to metabotropic glutamate receptors, which are molecular targets for the treatment of neurological conditions such as epilepsy .
Anticancer Research
Recent studies have focused on the anticancer activities of oxadiazole and thiadiazole derivatives, making them a core area of research for potential anticancer pharmacological applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O4/c15-9-3-1-8(2-4-9)13-16-14(23-18-13)10-5-6-11(20)19(17-10)7-12(21)22/h1-4H,5-7H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPATKQFCCNIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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